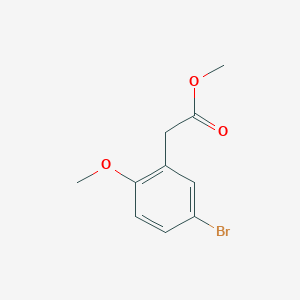

Methyl 2-(5-bromo-2-methoxyphenyl)acetate

Description

Contextualizing Methyl 2-(5-bromo-2-methoxyphenyl)acetate within the Broader Class of Arylacetates

This compound is a member of the arylacetate family, a broad category of esters derived from arylacetic acids. Arylacetic acids and their ester derivatives are widely utilized as building blocks in a variety of organic reactions. researchgate.netinventivapharma.com The structure of this compound is distinguished by a disubstituted benzene (B151609) ring, featuring a bromine atom and a methoxy (B1213986) group, in addition to the methyl acetate (B1210297) side chain. This specific arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.

Below is a data table detailing the chemical properties of this compound.

| Property | Value |

| CAS Number | 294860-58-5 chemicalbook.com3wpharm.com |

| Molecular Formula | C10H11BrO3 3wpharm.com |

| Molecular Weight | 259.10 g/mol 3wpharm.com |

| Appearance | Not specified, likely a solid or oil |

| Storage | Store in a dry, dark, and ventilated place lookchem.com |

Significance of Bromine and Methoxy Substituents in Directing Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is largely dictated by the electronic effects of its bromine and methoxy substituents on the aromatic ring. These groups influence the electron density of the ring and, consequently, its reactivity toward electrophilic aromatic substitution.

The methoxy group (-OCH3) is a strong activating group and an ortho, para-director. libretexts.orgstudy.comkhanacademy.orgjove.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the benzene ring through resonance (a +R effect). askfilo.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. study.comkhanacademy.org While oxygen is electronegative and does exert an electron-withdrawing inductive effect (-I), the resonance effect is dominant in activating the ring. askfilo.com

The bromine atom (-Br) , on the other hand, is a deactivating group but is also an ortho, para-director. libretexts.org Halogens are highly electronegative, and their strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. stackexchange.comlibretexts.org However, like the methoxy group, bromine has lone pairs of electrons that can be donated into the ring via resonance, which partially counteracts the inductive deactivation and directs incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.com

In this compound, these two substituents have a cooperative directing effect. The methoxy group at position 2 strongly activates the ortho (position 3) and para (position 6) positions. The bromine at position 5 directs to its ortho positions (positions 4 and 6). The combined influence of these groups makes position 6 the most likely site for electrophilic attack, as it is activated by both the methoxy and bromo groups. The presence of the bromine atom also provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds.

Overview of Research Paradigms Relevant to Complex Organic Compound Synthesis

The synthesis of complex organic molecules relies on a set of strategic principles that have evolved significantly over the years. One of the foundational concepts is retrosynthetic analysis , which involves mentally deconstructing a target molecule into simpler, commercially available starting materials. ekb.egwelcomehomevetsofnj.org This approach allows for the logical planning of a synthetic route.

A key element of modern synthesis is the use of catalysis . Transition metal catalysts, particularly those based on palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. welcomehomevetsofnj.orgfiveable.me These reactions offer high efficiency and selectivity, enabling the construction of complex frameworks under mild conditions. welcomehomevetsofnj.org The bromine atom in this compound makes it an ideal substrate for such catalytic cross-coupling reactions.

Furthermore, contemporary organic synthesis often employs a building block approach , where well-defined molecular fragments with specific functionalities are prepared and then assembled into the final target molecule. This compound is a prime example of such a building block, offering multiple reactive sites that can be addressed in a controlled, stepwise manner to build molecular complexity. msu.edu The development of efficient and versatile building blocks is crucial for advancing fields like drug discovery and materials science. nih.gov

An exploration into the synthesis of this compound reveals a variety of chemical strategies, ranging from classical esterification techniques to modern cross-coupling methodologies. This article focuses solely on the synthetic pathways leading to this compound and its structural analogs, providing a detailed examination of the chemical principles and reactions involved.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWQAOTZAMADBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621370 | |

| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294860-58-5 | |

| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 5 Bromo 2 Methoxyphenyl Acetate and Analogous Structures

The synthesis of the target ester can be approached from two primary retrosynthetic disconnections: formation of the ester functional group from a carboxylic acid precursor, or construction of the carbon skeleton through C-C bond formation, followed by functional group manipulation.

Reactivity Profiles and Transformational Chemistry of Methyl 2 5 Bromo 2 Methoxyphenyl Acetate

Chemical Transformations at the Aryl Bromide Center

The bromine atom attached to the aromatic ring is a key functional group that opens the door to a wide array of synthetic modifications. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the presence of the methoxy (B1213986) and methyl acetate (B1210297) groups can influence the electron density of the aromatic ring. However, direct displacement of the bromide in Methyl 2-(5-bromo-2-methoxyphenyl)acetate by common nucleophiles under standard conditions is not a favored pathway. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, a condition not met in this molecule.

Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate, could potentially be induced under harsh conditions with very strong bases like sodium amide. However, such reactions often lead to a mixture of regioisomers. For practical synthetic applications, transition-metal-catalyzed cross-coupling reactions are the preferred methods for functionalizing the aryl bromide center.

Insertion Reactions with Organometallic Species

The carbon-bromine bond in this compound is susceptible to insertion by elemental metals, leading to the formation of organometallic reagents. These reagents are powerful nucleophiles and are invaluable in forming new carbon-carbon bonds.

Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, Methyl 2-(5-(magnesiobromo)-2-methoxyphenyl)acetate. The formation of Grignard reagents from aryl bromides is a well-established transformation.

Organolithium Reagent Formation: Similarly, reaction with an alkyllithium reagent, such as n-butyllithium, via lithium-halogen exchange at low temperatures (e.g., -78 °C) in an inert solvent like THF, would likely produce the corresponding aryllithium species. This method is often faster and cleaner than formation from the elemental metal.

These organometallic intermediates can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new functional groups at the former site of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is an excellent handle for such transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. This compound can be expected to react with various alkenes, such as styrenes and acrylates, to form substituted alkenes. Typical conditions involve a palladium(II) salt like palladium(II) acetate, a phosphine (B1218219) ligand, and an organic or inorganic base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, this compound can be coupled with a variety of alkynes to generate arylalkyne derivatives.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. A variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled with this compound using a palladium catalyst with a specialized phosphine ligand and a strong base.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene Derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene Derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Diphenylamine Derivative |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl (B1667301) Derivative |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄, LiCl | Biphenyl Derivative |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl Derivative |

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring also presents opportunities for chemical modification, primarily through demethylation, and plays a significant role in directing further electrophilic aromatic substitution.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group to yield a phenol (B47542) is a common transformation. This can be achieved using a variety of reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect demethylation, often at elevated temperatures.

Lewis acids are also effective reagents for ether cleavage. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for this purpose and typically provides high yields of the corresponding phenol under mild conditions. Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed, sometimes in the presence of a nucleophilic scavenger.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate |

| Aluminum Chloride (AlCl₃) | Dichloromethane, reflux | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate |

Role in Directing Electrophilic Aromatic Substitution

The methoxy group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction.

In this compound, the positions ortho and para to the methoxy group are C1, C3, and C5. The C5 position is already occupied by the bromine atom. The C1 position is substituted with the methyl acetate group. Therefore, further electrophilic substitution would be directed primarily to the C3 position.

The bromo substituent is a deactivating but ortho-, para-directing group. Its directing effect would reinforce substitution at the C3 position (ortho to the bromine). The methyl acetate group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C4 and C6 positions relative to its point of attachment (C2), which are the C5 and C3 positions on the ring, respectively.

Considering the combined electronic effects, the strongly activating and directing effect of the methoxy group is expected to be dominant. Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, would be predicted to occur predominantly at the C3 position.

Reactions Involving the Methyl Ester Functional Group

The methyl ester moiety is a key site for various chemical transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy group as a leaving group. libretexts.org

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(5-bromo-2-methoxyphenyl)acetic acid, is a fundamental transformation. sigmaaldrich.com This reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. libretexts.org The process can be catalyzed by either acid or base.

Under basic conditions, a process known as saponification, a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion. An acid-base reaction between the newly formed carboxylic acid and the basic conditions results in a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the neutral 2-(5-bromo-2-methoxyphenyl)acetic acid. masterorganicchemistry.com

| Reaction | Starting Material | Reagents | Product |

| Hydrolysis | This compound | 1. NaOH (aq) 2. H₃O⁺ | 2-(5-bromo-2-methoxyphenyl)acetic acid |

Aminolysis is a reaction where the methyl ester reacts with ammonia, a primary amine, or a secondary amine to produce the corresponding amide. This nucleophilic acyl substitution reaction involves the amine's lone pair of electrons attacking the carbonyl carbon, leading to the displacement of the methoxide group. The result is the formation of 2-(5-bromo-2-methoxyphenyl)acetamide or its N-substituted derivatives.

Other strong nucleophiles can also displace the methoxide group. For instance, organometallic reagents like Grignard reagents can react with esters, though this typically leads to the formation of tertiary alcohols after double addition, rather than a simple substitution.

| Reaction | Starting Material | Nucleophile | Product Class |

| Aminolysis | This compound | Ammonia (NH₃) | Primary Amide |

| Aminolysis | This compound | Primary Amine (R-NH₂) | Secondary Amide |

| Aminolysis | This compound | Secondary Amine (R₂NH) | Tertiary Amide |

The methyl ester functional group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. The result of this reduction is the formation of 2-(5-bromo-2-methoxyphenyl)ethanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. For similar compounds, reduction can yield primary alcohols. smolecule.com

| Reaction | Starting Material | Reagents | Product |

| Reduction | This compound | 1. LiAlH₄ 2. H₂O | 2-(5-bromo-2-methoxyphenyl)ethanol |

Reactivity at the Alpha-Carbon of the Acetate Moiety

The carbon atom adjacent to the ester carbonyl group, known as the alpha-carbon, possesses distinct reactivity due to the electron-withdrawing nature of the carbonyl group.

The protons attached to the alpha-carbon are acidic (pKa ≈ 25 in DMSO for typical esters) and can be removed by a strong, non-nucleophilic base. Bases such as lithium diisopropylamide (LDA) are commonly used for this purpose. The deprotonation results in the formation of a resonance-stabilized carbanion known as an enolate. This enolate ion is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen atom.

Once formed, the enolate of this compound can participate in a variety of bond-forming reactions.

Alkylation: The enolate can react with electrophiles like alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the alpha-position, yielding a more substituted ester.

Acylation: The enolate can also react with acylating agents, such as acyl chlorides or acid anhydrides. This reaction, another form of nucleophilic substitution, attaches a new acyl group to the alpha-carbon, producing a β-keto ester.

These reactions are synthetically valuable for elaborating the carbon skeleton of the molecule. While direct examples for this specific substrate are not prevalent in the reviewed literature, related compounds are known to undergo reactions at the alpha-carbon, highlighting the potential for such transformations. rsc.org

| Reaction | Base (for Enolate formation) | Electrophile | Product Class |

| Alkylation | Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | α-alkylated ester |

| Acylation | Lithium diisopropylamide (LDA) | Acyl Chloride (R-COCl) | β-keto ester |

Chemo- and Regioselective Transformations for Derivatization

The molecular architecture of this compound presents multiple reactive sites, including an aryl bromide, a methyl ester, and a methyl ether. This trifunctional nature makes the strategic derivatization of the molecule a study in chemo- and regioselectivity. Selective transformations are crucial for synthesizing complex derivatives while preserving other functional groups. The reactivity is dominated by the carbon-bromine bond on the aromatic ring, which is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.

The primary challenge and opportunity in the derivatization of this compound lie in achieving selectivity. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity pertains to the reaction at a specific position. For this compound, palladium-catalyzed reactions are particularly effective as they can be tuned to react exclusively at the C-Br bond, leaving the ester and ether moieties intact.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the phenyl ring is the most reactive site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The choice of catalyst, ligand, base, and reaction conditions ensures high chemo- and regioselectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. nih.govgre.ac.ukbeilstein-journals.org The reaction typically employs a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] and a base (e.g., K₂CO₃, K₃PO₄). researchgate.netresearchgate.net The transformation is highly chemoselective, as the conditions are mild enough not to affect the ester or ether groups. This allows for the synthesis of biphenyl derivatives, which are common motifs in pharmaceuticals and materials science. The reactivity of the 5-bromo-2-methoxyphenyl scaffold in Suzuki couplings has been demonstrated, confirming this pathway's viability. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.org This method provides a direct route to arylalkynes, which are versatile intermediates for further transformations. beilstein-journals.orgchemrxiv.orgresearchgate.net The reaction conditions are selective for the C-Br bond.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmdpi-res.commdpi.com This transformation is catalyzed by a palladium species and requires a base. It offers a method to append vinyl groups to the aromatic ring, significantly increasing molecular complexity. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu). mdpi.comresearchgate.net This allows for the synthesis of a diverse range of arylamine derivatives, which are prevalent in biologically active compounds.

The following table summarizes these key regioselective transformations at the C5 position.

| Reaction Type | Coupling Partner | Typical Catalytic System | Product Class |

| Suzuki-Miyaura | Arylboronic Acid / Ester | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes, Base (e.g., K₂CO₃) | Biaryl compounds |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Arylalkynes |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine Ligand, Base | Substituted Alkenes |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, LiCl | Biaryl or Vinyl Arenes |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl Amines |

While the C-Br bond is the most exploited reactive site due to the mild and selective nature of palladium catalysis, other transformations are theoretically possible. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid could be achieved under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) conditions, though these conditions are harsher and might risk side reactions. Similarly, cleavage of the methyl ether (demethylation) typically requires strong reagents like boron tribromide (BBr₃), which would likely also affect the ester functionality. Therefore, derivatization via cross-coupling at the aryl bromide site remains the most efficient and selective strategy.

Applications of Methyl 2 5 Bromo 2 Methoxyphenyl Acetate in Complex Organic Synthesis

Building Block for the Construction of Diverse Organic Scaffolds

The inherent reactivity and functional group arrangement of Methyl 2-(5-bromo-2-methoxyphenyl)acetate make it an ideal building block for creating diverse organic structures. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, while the ester and methoxy (B1213986) groups can be manipulated or carried through synthetic sequences to impart specific properties to the final molecule.

The 5-bromo-2-methoxyphenyl core of the molecule is frequently employed in cross-coupling reactions to generate more complex substituted aromatic and biaryl systems. The bromine atom serves as a synthetic handle, most notably for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.

In a representative example of this application, the structurally related 5-bromo-2-methoxyphenylboronic acid is coupled with 5-bromo-2-fluoropyridine in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₃PO₄) to form the biaryl compound 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. nih.gov This reaction highlights the utility of the 5-bromo-2-methoxyphenyl moiety in constructing C-C bonds between two distinct aromatic rings, a fundamental transformation in the synthesis of pharmaceuticals and materials.

Table 1: Example of Biaryl Synthesis via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This reactivity demonstrates that this compound can be readily utilized as a precursor in similar cross-coupling strategies to produce a variety of biaryl compounds with the acetate (B1210297) side chain, which can be further modified.

The functional groups on this compound also facilitate its use as a precursor for the synthesis of complex heterocyclic systems. While direct synthesis of oxazoles from this specific compound is not extensively documented in the provided literature, the synthesis of related heterocyclic structures from similar bromo-methoxyphenyl precursors is well-established, indicating the potential of this building block.

For instance, research has shown the successful synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a novel oxazole derivative. vensel.org This demonstrates that the bromo-methoxyphenyl scaffold is compatible with the reaction conditions required for forming oxazole rings. Furthermore, other studies have utilized related bromo-phenyl structures in visible-light-induced reactions to construct complex 3-fluoroalkyl-substituted indoles, showcasing the versatility of these precursors in forming multi-ring heterocyclic systems. acs.org These examples strongly suggest that this compound is a suitable precursor for accessing a range of advanced heterocyclic systems critical to medicinal chemistry and materials science.

Intermediate in the Preparation of Advanced Chemical Entities

Beyond its role as a primary building block, this compound also functions as a key intermediate in longer, multi-step synthetic pathways aimed at producing specific, high-value target molecules.

The compound's structure is ideal for inclusion in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined. A notable example is its potential role in the synthesis of α-amino acid derivatives. In a three-component synthesis catalyzed by Bismuth(III) triflate (Bi(OTf)₃), 4-bromoanisole (a structurally similar precursor) is reacted with benzamide and ethyl glyoxalate to produce Ethyl-2-(benzamido)-2-(5-bromo-2-methoxyphenyl)acetate. rsc.org This reaction creates a complex amino acid derivative in a single step, where the 5-bromo-2-methoxyphenyl group is incorporated into the final structure. This illustrates how the core of this compound can be integrated into sophisticated molecular frameworks through multi-component reactions.

The compound serves as an efficient vehicle for introducing specifically positioned bromine and methoxy groups into larger molecules. These functional groups are often crucial for the biological activity or material properties of the final product. The bromine atom can act as a heavy atom for crystallographic studies, a site for further functionalization, or a key component of a pharmacophore. The methoxy group, an electron-donating group, can influence the electronic properties of the molecule and often plays a role in binding to biological targets. nih.gov

In the synthesis of cytotoxic N-(5-methoxyphenyl) methoxybenzenesulphonamides, the methoxy group is a core feature of the aniline starting materials, and various brominated analogues were synthesized to explore structure-activity relationships. nih.gov The presence of both bromo and methoxy substituents was found to be critical for the potent cytotoxic activity observed, particularly against the human breast adenocarcinoma MCF7 cell line. nih.gov This underscores the importance of using building blocks like this compound to precisely install these key chemical features.

Utilization in the Design and Synthesis of Chemically Diverse Compound Libraries

This compound is an excellent scaffold for the generation of chemically diverse compound libraries, which are essential for drug discovery and materials science research. The distinct points of reactivity on the molecule allow for the systematic variation of substituents to create a large number of related but structurally distinct compounds.

The bromine atom can be subjected to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino groups. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups.

This strategy was effectively employed in a study that generated a library of thirty-seven substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides to probe their cytotoxic effects. nih.gov By systematically altering the substituents on the aromatic rings and the sulphonamide nitrogen, researchers were able to identify compounds with nanomolar antiproliferative potency. nih.gov This approach, known as parallel synthesis, allows for the rapid exploration of chemical space around a core scaffold, and this compound is an ideal starting point for such endeavors.

Table 2: Potential Modifications for Compound Library Synthesis

| Reactive Site | Reaction Type | Potential New Functional Groups |

|---|---|---|

| Bromine Atom | Suzuki Coupling | Aryl, Heteroaryl groups |

| Bromine Atom | Sonogashira Coupling | Alkynyl groups |

| Bromine Atom | Buchwald-Hartwig Amination | Primary/Secondary Amines |

| Methyl Ester | Hydrolysis & Amide Coupling | Amides with diverse amines |

Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework.

Proton NMR for Structural Connectivity and Purity Assessment

Proton (¹H) NMR spectroscopy of Methyl 2-(5-bromo-2-methoxyphenyl)acetate is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning the protons to their respective positions.

The aromatic region of the spectrum is expected to show three signals for the protons on the substituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group and meta to the bromine atom would likely appear as a doublet. The proton meta to both the methoxy and the bromo-substituted carbon would likely present as a doublet of doublets, and the proton ortho to the bromine and meta to the methoxy group would appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 2H | Aromatic protons |

| ~ 6.8 - 7.0 | d | 1H | Aromatic proton |

| ~ 3.8 | s | 3H | -OCH₃ (on ring) |

| ~ 3.7 | s | 2H | -CH₂- |

| ~ 3.6 | s | 3H | -OCH₃ (ester) |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Carbon-13 NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 170 ppm. The aromatic carbons would appear in the range of approximately 110-160 ppm, with the carbon bearing the methoxy group being the most deshielded and the carbon bearing the bromine atom also showing a distinct chemical shift. The methylene (B1212753) carbon and the two methoxy carbons would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 171 | C=O (ester) |

| ~ 157 | C-OCH₃ (aromatic) |

| ~ 134 | C-Br (aromatic) |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | C-CH₂ (aromatic) |

| ~ 112 | Aromatic CH |

| ~ 56 | -OCH₃ (on ring) |

| ~ 52 | -OCH₃ (ester) |

| ~ 40 | -CH₂- |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would primarily show correlations between the coupled aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons, and from the methoxy protons to their respective attached carbons, thereby solidifying the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₁BrO₃), the calculated exact mass would be compared to the experimentally determined mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity for the molecular ion, separated by approximately 2 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺. The fragmentation pattern observed in the MS/MS spectrum of the molecular ion can provide further structural information. Common fragmentation pathways would likely involve the loss of the methoxy group, the ester methyl group, or the entire acetate (B1210297) moiety, providing corroborative evidence for the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In the EI-MS spectrum of this compound, the molecular ion peak (M+) is expected to appear as a doublet with a characteristic 1:1 intensity ratio. This is due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, of nearly equal natural abundance. The molecular formula of the compound is C10H11BrO3, giving a molecular weight of approximately 258.00 g/mol for the 79Br isotope and 260.00 g/mol for the 81Br isotope.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester group and the bonds adjacent to the aromatic ring. Common fragmentation patterns for compounds containing bromo and methoxy groups, as well as phenylacetate (B1230308) esters, can be predicted.

A significant fragmentation pathway would be the loss of the methoxycarbonylmethyl radical (•CH2COOCH3), leading to the formation of a 5-bromo-2-methoxybenzyl cation. Another prominent fragmentation would involve the loss of the methoxy radical (•OCH3) from the molecular ion. Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, would result in the loss of a methoxy group (CH3O•) to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation pathway.

The presence of the bromine atom is expected to strongly influence the fragmentation, with the loss of a bromine radical (Br•) being a possible, though often less favored, initial fragmentation step compared to cleavages at the more labile ester and ether linkages. miamioh.edu The relative abundances of the fragment ions would depend on their stability.

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z (for 79Br/81Br) | Proposed Fragment Ion | Description of Loss |

| 258/260 | [C10H11BrO3]+• | Molecular Ion |

| 227/229 | [C9H8BrO2]+ | Loss of •OCH3 |

| 199/201 | [C8H8BrO]+ | Loss of •COOCH3 |

| 185/187 | [C7H6BrO]+ | Loss of •CH2COOCH3 |

| 171 | [C10H11O3]+ | Loss of •Br |

| 146 | [C8H7Br]+• | Loss of CO and •OCH3 from [M-OCH3]+ |

| 59 | [C2H3O2]+ | Methoxycarbonyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester, ether, and substituted aromatic functionalities.

The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1735-1750 cm-1. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The presence of the C-O single bond stretching vibrations of the ester and the aryl ether will also be evident. The C-O stretching of the ester is expected to produce two bands, one for the C(=O)-O bond and another for the O-CH3 bond, typically appearing in the 1250-1000 cm-1 region. The aryl ether C-O stretching vibration is also expected in this region, often as a strong, sharp band.

The aromatic ring will give rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the pattern of the C-H out-of-plane bending vibrations in the 900-690 cm-1 region, which can be diagnostic for the substitution pattern.

Finally, the C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm-1. The aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed in the 2950-2850 cm-1 range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Type of Vibration |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (methyl & methylene) | Stretching |

| 1750-1735 | Ester C=O | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1250-1000 | Ester and Ether C-O | Stretching |

| 900-690 | Aromatic C-H | Out-of-plane Bending |

| 600-500 | C-Br | Stretching |

X-ray Crystallography for Solid-State Structural Determination

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, the solid-state structure of closely related derivatives can provide valuable insights into its likely molecular conformation and crystal packing. Studies on various bromo- and methoxy-substituted aromatic compounds reveal common structural motifs and intermolecular interactions. nih.goviucr.org

For instance, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine shows that the 1-bromo-4-methoxybenzene moiety is nearly planar. nih.gov It is reasonable to expect a similar planarity of the substituted benzene ring in this compound. The dihedral angle between the phenyl ring and the plane of the acetate group will be a key conformational parameter.

In the solid state, molecules of this compound are likely to be packed in a manner that maximizes van der Waals forces and potentially weaker intermolecular interactions such as C-H···O and C-H···Br hydrogen bonds. The presence of the polar ester group and the bromine atom could lead to dipole-dipole interactions that influence the crystal packing.

The crystal structures of other substituted phenylacetates and related compounds often exhibit centrosymmetric dimers formed through C-H···O interactions involving the carbonyl oxygen. nih.gov Similar dimeric structures or other supramolecular assemblies might be observed for this compound. The bromine atom can also participate in halogen bonding (Br···O or Br···Br interactions), which could further stabilize the crystal lattice.

Table 3: Crystallographic Data for a Closely Related Compound: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov

| Parameter | Value |

| Chemical Formula | C12H9BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (Å3) | 1093.0 (2) |

| Z | 4 |

Computational and Theoretical Investigations of Methyl 2 5 Bromo 2 Methoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

DFT is a powerful computational method used to investigate the electronic structure of molecules. Such studies for Methyl 2-(5-bromo-2-methoxyphenyl)acetate would provide a detailed picture of its electron density distribution, which is key to understanding its stability and chemical behavior. At present, no specific DFT studies for this compound have been published.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. An FMO analysis of this compound would identify the likely sites for nucleophilic and electrophilic attack, providing valuable information about its chemical reactivity. This analysis is contingent on prior quantum chemical calculations, which are not currently available.

Calculation of Reactivity Indices and Electrostatic Potentials

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the energies of the frontier orbitals. These indices offer quantitative measures of a molecule's reactivity. Additionally, the calculation of the molecular electrostatic potential (MEP) would map the charge distribution, visually highlighting electron-rich and electron-poor regions susceptible to interaction. No such calculations have been reported for this compound.

Conformational Analysis and Molecular Modeling

A conformational analysis would explore the different spatial arrangements of the atoms in this compound and their relative energies. This is crucial for understanding its three-dimensional shape and how it might interact with biological targets or other molecules. Molecular modeling would allow for the visualization and manipulation of its structure, but detailed and validated models require data from more intensive computational methods.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. Without the foundational quantum chemical calculations, a theoretical prediction of the spectroscopic parameters for this compound is not possible.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for a chemical transformation. Any investigation into the reaction mechanisms involving this compound would require dedicated computational studies, which have not yet been performed.

Future Research Directions and Emerging Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are paramount in modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future research on the synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate will likely prioritize the development of more environmentally benign processes.

Key areas of focus include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems, particularly for the bromination and esterification steps. This could involve using recyclable solid acid catalysts for esterification instead of traditional mineral acids, or enzymatic approaches that operate in aqueous media under mild conditions.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) like chlorinated solvents or toluene (B28343) with greener alternatives such as supercritical fluids, ionic liquids, or bio-based solvents (e.g., 2-methyltetrahydrofuran).

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This includes exploring C-H activation strategies to directly functionalize the phenyl ring, thereby avoiding the use of protecting groups and reducing the number of synthetic steps.

Energy Efficiency: Utilizing energy-efficient technologies like microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with a catalyst |

| Esterification Catalyst | Concentrated H₂SO₄ (stoichiometric) | Immobilized Lipase (catalytic, reusable) |

| Solvent | Carbon Tetrachloride (CCl₄) | Anisole or Cyclopentyl methyl ether (CPME) |

| Energy Input | Conventional reflux (high energy) | Microwave irradiation (lower energy, faster) |

| Waste Profile | Acidic waste, halogenated solvent waste | Recyclable catalyst, biodegradable solvent |

| Atom Economy | Moderate | Potentially Higher |

Exploration of Unconventional Reactivity Modalities

The functional groups of this compound—an aryl bromide, a methoxy (B1213986) ether, and a methyl ester—offer multiple handles for chemical transformation. Future research will likely explore unconventional methods to activate and functionalize this molecule in novel ways.

Photoredox Catalysis: The aryl bromide moiety is an excellent substrate for photoredox-catalyzed reactions. This could enable cross-coupling reactions under mild conditions, C-H functionalization of the aromatic ring, or the generation of aryl radicals for addition to alkenes, opening pathways to complex molecular scaffolds.

Electrosynthesis: Electrochemical methods can provide a reagent-free way to induce redox transformations. For instance, the reductive cleavage of the C-Br bond or the oxidative functionalization of the methoxy-activated ring could be achieved electrochemically, avoiding the use of chemical oxidants or reductants.

Mechanochemistry: Performing reactions in a ball mill, often in the absence of a solvent, represents a green and efficient synthetic modality. Solid-state cross-coupling reactions (e.g., Suzuki, Sonogashira) involving the aryl bromide could be explored to reduce solvent waste and potentially access different reactivity profiles.

Table 2: Potential Unconventional Reactivity Applications

| Modality | Target Functional Group | Potential Transformation | Product Class |

|---|---|---|---|

| Photoredox Catalysis | Aryl Bromide (C-Br) | Giese addition to an alkene | Complex alkylated arenes |

| Electrosynthesis | Methoxy Phenyl Ring | Anodic C-H/C-H coupling | Biaryl compounds |

| Mechanochemistry | Aryl Bromide (C-Br) | Solid-state Suzuki coupling | Biaryl esters |

| C-H Activation | Phenyl Ring (C-H) | Directed palladation/functionalization | Ortho-functionalized derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch manufacturing to continuous flow processes is a significant trend in the chemical industry, offering enhanced safety, consistency, and scalability. mdpi.comresearchgate.net The synthesis of this compound and its subsequent derivatives is well-suited for this technology.

A hypothetical multi-step flow synthesis could involve telescoping several reactions without isolating intermediates. mdpi.com For example, a flow reactor could be designed where 2-methoxyphenylacetic acid is first esterified, followed by a subsequent module for selective bromination using a packed-bed catalyst. The integration of in-line purification and analysis (e.g., HPLC, IR) would allow for real-time optimization and quality control.

Automated synthesis platforms, which combine flow chemistry with robotic systems, could enable the high-throughput generation of a library of derivatives based on the this compound scaffold. nih.gov By systematically varying coupling partners in a subsequent reaction (e.g., a Suzuki or Buchwald-Hartwig coupling at the bromide position), hundreds of unique analogues could be synthesized and screened for desired properties.

Table 3: Batch vs. Flow Synthesis for a Key Transformation (e.g., Bromination)

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Safety | Risk of thermal runaway with exotherms | Minimized risk, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Process Control | Manual sampling and control | Automated, real-time monitoring |

| Reaction Time | Potentially hours | Often reduced to minutes mdpi.com |

Advanced In Silico Screening for Novel Applications and Reactivity Patterns

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. nih.gov For this compound, in silico methods can illuminate future research avenues.

Virtual Screening and Molecular Docking: The compound can be used as a fragment or scaffold in virtual screening campaigns against libraries of biological targets, such as enzymes or receptors. mdpi.com Molecular docking simulations can predict binding affinities and modes, identifying potential therapeutic areas where derivatives of this compound might be active. For example, screening against protein kinases or proteases involved in disease could uncover novel starting points for drug discovery programs.

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predicting sites of reactivity and elucidating reaction mechanisms. This can help in designing experiments for unconventional reactivity, predicting the outcomes of catalytic cycles, and understanding spectroscopic data.

QSAR Modeling: By generating a virtual library of derivatives and calculating their physicochemical properties (e.g., logP, polar surface area), Quantitative Structure-Activity Relationship (QSAR) models can be built. These models can predict the biological activity or other properties of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis.

Table 4: Application of In Silico Methods

| Method | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Identify potential biological targets | Prioritized list of proteins for in vitro testing |

| DFT Calculations | Predict regioselectivity of a C-H activation | Guidance for designing selective synthetic reactions |

| QSAR Modeling | Predict toxicity of novel derivatives | Early-stage deselection of potentially toxic compounds |

| Pharmacophore Modeling | Identify key structural features for activity | Design of new scaffolds with improved potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.